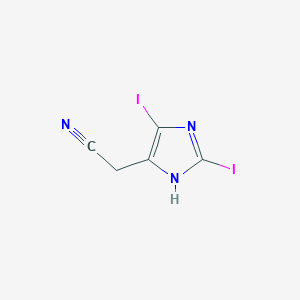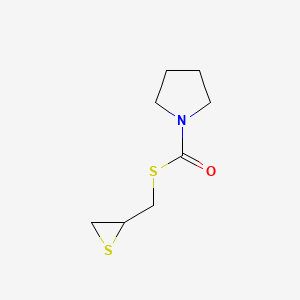
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiirane moiety
准备方法
The synthesis of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with thiiranylmethyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
化学反应分析
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiirane ring is opened by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also affect cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
相似化合物的比较
1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester can be compared with other sulfur-containing compounds such as:
1-Pyrrolidinecarbodithioic acid, ammonium salt: This compound is similar in structure but differs in its ammonium salt form, which affects its solubility and reactivity.
Thiirane derivatives: These compounds share the thiirane ring but differ in their substituents, leading to variations in their chemical and biological properties
属性
CAS 编号 |
117693-71-7 |
|---|---|
分子式 |
C8H13NOS2 |
分子量 |
203.3 g/mol |
IUPAC 名称 |
S-(thiiran-2-ylmethyl) pyrrolidine-1-carbothioate |
InChI |
InChI=1S/C8H13NOS2/c10-8(9-3-1-2-4-9)12-6-7-5-11-7/h7H,1-6H2 |
InChI 键 |
OOVKAWGEFBEJJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)SCC2CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
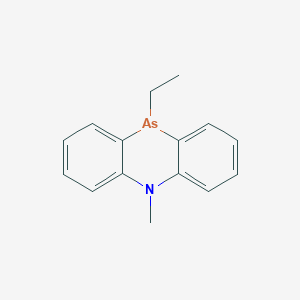
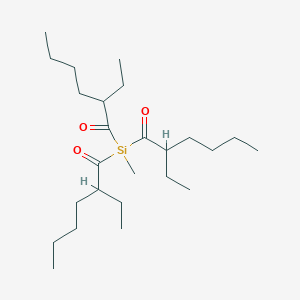
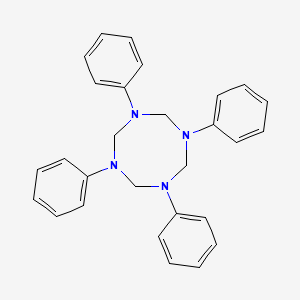

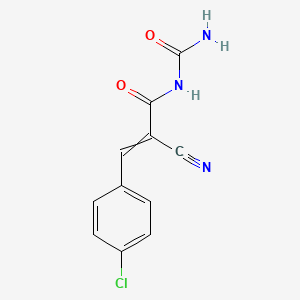
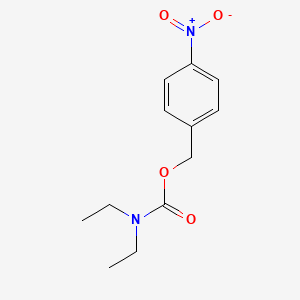
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
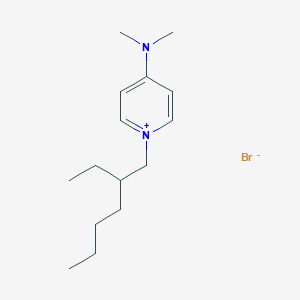
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

